molecular formula C13H12O B1203395 2-Methoxy-6-vinylnaphthalene CAS No. 63444-51-9

2-Methoxy-6-vinylnaphthalene

Cat. No.: B1203395
CAS No.: 63444-51-9
M. Wt: 184.23 g/mol
InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N
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Description

2-Methoxy-6-vinylnaphthalene (CAS: 63444-51-9) is a naphthalene derivative with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol . It features a methoxy group at the 2-position and a vinyl group at the 6-position of the naphthalene ring. This compound is notable for its role as a transformation product of naproxen (NPX) during oxidative degradation processes, such as Fenton/persulfate reactions and photoelectro-Fenton treatments . Additionally, it serves as a precursor in asymmetric syntheses of S-naproxen, though challenges like racemization of intermediates limit its industrial utility .

Preparation Methods

Acylation-Hydrogenation-Dehydration Route

Friedel-Crafts Acylation of 2-Methoxynaphthalene

The synthesis begins with the introduction of an acetyl group at the 6-position of 2-methoxynaphthalene, leveraging the ortho/para-directing nature of the methoxy substituent. Friedel-Crafts acylation employs aluminum chloride (AlCl₃) as a catalyst in a halogen-free solvent system, such as dichloroethane or nitromethane, at temperatures ranging from 0°C to 50°C . This step yields 6-acetyl-2-methoxynaphthalene with high para-selectivity, critical for subsequent transformations.

Hydrogenation to Ethanol Intermediate

The acetyl group is reduced to a secondary alcohol via catalytic hydrogenation. Using a palladium or platinum catalyst under hydrogen pressures of 50–500 psig at 50°–175°C, 6-acetyl-2-methoxynaphthalene is converted to 1-(6-acetyl-2-methoxynaphthyl)ethanol . Solvent selection, typically ethanol or tetrahydrofuran, ensures optimal hydrogen solubility and reaction kinetics.

Acid-Catalyzed Dehydration to Vinyl

The final step involves dehydrating the ethanol intermediate to form the vinyl group. Sulfuric or phosphoric acid catalyzes the elimination of water at elevated temperatures (80°–120°C), producing 2-methoxy-6-vinylnaphthalene . Solvent distillation under reduced pressure isolates the product, with yields dependent on reaction duration and acid concentration.

Dehydrogenation of Alkyl-Substituted Precursors

Isopropyl to Isopropenyl via Catalytic Dehydrogenation

An alternative route starts with 2-methoxy-6-isopropylnaphthalene, synthesized through shape-selective alkylation of 2-methoxynaphthalene with isopropyl bromide using dealuminized mordenite catalysts . Dehydrogenation over calcium nickel phosphate catalysts at 400°–550°C converts the isopropyl group to isopropenyl (CH₂=C(CH₃)-), yielding 2-methoxy-6-isopropenylnaphthalene . While this method produces a methyl-substituted vinyl derivative, it highlights catalytic strategies applicable to vinyl group introduction.

Comparative Analysis with Direct Vinylation

Unlike the acylation route, dehydrogenation requires high-temperature conditions and specialized catalysts, limiting scalability. However, it avoids multi-step functionalization, offering a streamlined pathway for substituted vinyl naphthalenes. Selectivity challenges, such as over-dehydrogenation or coke formation, necessitate precise control of gas flow rates and catalyst regeneration protocols .

Precursor Synthesis and Alternative Pathways

Bromination-Methylation for 2-Methoxynaphthalene Synthesis

Data Tables and Comparative Evaluation

Table 1: Acylation-Hydrogenation-Dehydration Conditions

StepCatalystTemperature (°C)Pressure (psig)Solvent
Friedel-CraftsAlCl₃0–50AmbientDichloroethane
HydrogenationPd/C50–17550–500Ethanol
DehydrationH₂SO₄80–120AmbientToluene

Table 2: Dehydrogenation Conditions for Isopropenyl Formation

ParameterValue
CatalystCalcium Nickel Phosphate
Temperature400°–550°C
Carrier GasNitrogen or Helium
Feed Rate0.5–2.0 L/min

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-vinylnaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The methoxy and vinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methoxy-6-vinylnaphthalene is in organic synthesis, particularly in creating complex molecules.

Methods of Application

  • Synthesis : The compound can be synthesized through dehydration reactions using catalysts such as KHSO₄. For example, it has been produced from 2-(1-naphthyl) and 2-(2-naphthyl) ethanol with a yield of approximately 50%.
  • Enantioselective Hydrocyanation : Recent studies have demonstrated its use in enantioselective hydrocyanation processes utilizing electrocatalytic strategies. This method combines cobalt-mediated hydrogen-atom transfer with copper-promoted radical cyanation, yielding highly enantioselective products without requiring stoichiometric oxidants .

Materials Science

The compound also finds applications in materials science, particularly in the development of organic solar cells.

Methods of Application

  • Active Layer in Solar Cells : In photovoltaic applications, this compound can be incorporated into the active layer of organic solar cells, which may enhance their efficiency depending on formulation and processing conditions.

Environmental Applications

In environmental chemistry, this compound has been identified as a degradation product in photocatalytic processes aimed at removing pollutants from wastewater.

Studies and Findings

  • In studies involving the photocatalytic degradation of naproxen (a common pharmaceutical contaminant), this compound was detected as one of the degradation products when using titanium dioxide-based photocatalysts under visible light . This indicates its potential role in environmental remediation strategies.

The biological implications of this compound have garnered attention due to its potential pharmacological properties.

Research Insights

  • Its interaction with biological systems has been explored, particularly concerning its effects on cellular processes and potential therapeutic applications. The compound's structural characteristics may influence its biological activity, warranting further investigation into its pharmacokinetics and pharmacodynamics .

Agricultural Applications

Similar compounds have been investigated for their use in agriculture, including as pesticides or growth regulators.

Methods of Application

  • If employed as a pesticide, it could be applied in diluted forms to crops to assess its efficacy in pest control. The specific outcomes would depend on concentration and application methods.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-vinylnaphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

The following table summarizes key physicochemical and functional differences between 2-methoxy-6-vinylnaphthalene and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
This compound C₁₃H₁₂O 184.23 Methoxy (C-2), Vinyl (C-6) NPX degradation by-product; precursor in asymmetric catalysis (e.g., hydroformylation)
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 200.23 Methoxy (C-6), Acetyl (C-2) Pharmaceutical intermediate; NPX impurity reference standard
6-Vinylnaphthalen-2-ol C₁₂H₁₀O 170.21 Hydroxyl (C-2), Vinyl (C-6) Intermediate in organic synthesis; lacks methoxy group, altering solubility/reactivity
2-(6-Methoxynaphthalen-2-yl)ethanol C₁₃H₁₄O₂ 202.25 Methoxy (C-6), Ethanol (C-2) Hydroxylated derivative; used in specialized syntheses
1-Vinylnaphthalene C₁₂H₁₀ 154.21 Vinyl (C-1) Catalyst substrate in hydroaminocarbonylation; lacks methoxy group, reducing steric hindrance

Reactivity in Catalytic Reactions

  • Asymmetric Hydroformylation : this compound reacts with rhodium-BINAPHOS catalysts to yield S-naproxen precursors. However, competing linear aldehyde formation and racemization reduce efficiency compared to simpler vinylnaphthalenes (e.g., 1-vinylnaphthalene) .
  • Copper-Catalyzed Hydroaminocarbonylation: The methoxy group enhances enantioselectivity (85–99% ee) in α-chiral amide synthesis, outperforming non-substituted analogs like 2-vinylnaphthalene .

Role in NPX Degradation Pathways

This compound is a primary intermediate in NPX oxidation, formed via decarboxylation or hydroxyl radical attack. It is less stable than 2-acetyl-6-methoxynaphthalene, which accumulates during advanced oxidation processes (e.g., electro-Fenton) . Unlike 6-methoxy-2-naphthoic acid (a terminal by-product), it undergoes further ring cleavage to yield carboxylic acids .

Spectroscopic and Physicochemical Properties

  • UV-Vis Absorption : The methoxy group confers strong absorption at 246 nm and 292 nm , distinct from hydroxylated analogs like 6-vinylnaphthalen-2-ol .
  • Lipophilicity: The methoxy group increases logP compared to polar derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)ethanol), enhancing membrane permeability in pharmaceutical contexts .

Challenges and Limitations

  • Racemization in Synthesis : Asymmetric hydroformylation of this compound produces labile aldehydes prone to racemization, limiting yield .
  • Toxicity Data Gaps : While naphthalene derivatives are broadly studied, specific toxicological profiles for this compound remain undocumented .

Biological Activity

2-Methoxy-6-vinylnaphthalene (CAS Number: 63444-51-9) is a synthetic organic compound derived from naphthalene, characterized by a methoxy group at the 2-position and a vinyl group at the 6-position. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Molecular Formula : C13H12O
  • Molecular Weight : 196.24 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 403.9 ± 20.0 °C at 760 mmHg
  • Melting Point : 157 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within biological systems:

  • Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity and influencing several cellular processes.
  • Pathways Involved : It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for further pharmacological studies .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • In vitro assays showed that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .
  • A notable study reported that the compound inhibits the proliferation of cancer cells by interfering with cell cycle progression, particularly at the G1/S checkpoint .

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated:

  • IC50 Value : Approximately 25 µM after 48 hours.
  • Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.

Case Study 2: Inhibition of Inflammatory Cytokines

A study focusing on the anti-inflammatory effects of the compound involved treating RAW264.7 macrophages with lipopolysaccharide (LPS) in the presence of this compound:

  • Results : Significant reduction in TNF-alpha and IL-6 levels was observed.
  • : The compound effectively mitigates LPS-induced inflammation, suggesting its potential as an anti-inflammatory agent .

Research Findings

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6,
AnticancerInduction of apoptosis in MCF-7 cells
Cell Cycle RegulationDisruption at G1/S phase

Q & A

Basic Research Question: What are the critical parameters for safe handling and storage of 2-Methoxy-6-vinylnaphthalene in laboratory settings?

Methodological Answer:

  • Handling: Avoid skin/eye contact; use PPE (gloves, goggles, lab coat) and localized exhaust ventilation .
  • Storage: Store in sealed glass containers away from light at room temperature. Incompatible with strong oxidizers; ensure secondary containment .
  • Waste Management: Segregate waste and consult institutional guidelines for hazardous chemical disposal.

Supporting Data:

ParameterSpecificationSource
StabilityLight-sensitive
Incompatible AgentsStrong oxidizers
Recommended PackagingGlass

Basic Research Question: Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

  • Mass Spectrometry (MS): Use electron ionization (EI-MS) for molecular weight confirmation. Cross-reference with NIST spectral libraries .
  • Chromatography: Pair GC-MS with non-polar columns (e.g., DB-5) for volatile analysis. Validate retention indices against known standards.
  • Nuclear Magnetic Resonance (NMR): Prioritize 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve methoxy and vinyl group signals. Compare with SpectraBase entries (InChIKey: LUZDYPLAQQGJEA) .

Key Considerations:

  • For trace impurities, use high-resolution MS (HRMS) with a resolution >20,000.
  • Validate spectral matches using multiple databases to mitigate misidentification .

Advanced Research Question: How to design controlled exposure studies to assess this compound toxicity?

Methodological Answer:
Follow systematic review frameworks (e.g., ATSDR’s 8-step process) :

Dose Randomization: Ensure administered doses are randomized and allocation concealed to minimize selection bias .

Blinding: Blind researchers/subjects to exposure groups to reduce performance/detection bias .

Outcome Metrics: Include systemic endpoints (hepatic, renal, respiratory) and use standardized data extraction forms (Table C-2) .

Risk of Bias Mitigation:

Bias TypeMitigation StrategySource
Selection BiasRandomize dose allocation and conceal groups
Attrition BiasEnsure >90% data completeness
Detection BiasUse validated exposure/outcome assays

Advanced Research Question: How to resolve contradictions in toxicological data across studies on naphthalene derivatives?

Methodological Answer:
Apply evidence-rating criteria from the Toxicological Profile :

Assess Bias: Classify studies by confidence levels (High to Very Low) based on randomization, blinding, and data completeness .

Evaluate Inconsistency: Quantify heterogeneity using I² statistics. If I² >50%, downgrade confidence by one level .

Address Indirectness: Ensure animal models (e.g., rodents) align with human exposure routes (inhalation/oral) and biological relevance .

Case Example:
If two studies report conflicting hepatotoxicity results:

  • Step 1: Check if bias (e.g., unblinded outcome assessment) explains discrepancies .
  • Step 2: Reconcile differences via sensitivity analysis or subgroup stratification (e.g., dose-response vs. acute exposure).

Advanced Research Question: What computational methods predict this compound’s reactivity in polymerization or photodegradation?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess vinyl group reactivity and methoxy substituent effects.
  • QSAR Models: Train models using naphthalene derivatives’ logP and Hammett constants to predict degradation pathways.
  • Photostability Testing: Expose to UV-Vis light (λ=254–365 nm) and monitor degradation via HPLC-MS .

Validation:

  • Cross-check predictions with experimental spectral data (e.g., NIST MS libraries) .
  • Use Arrhenius plots to extrapolate environmental half-lives under varying temperatures.

Properties

IUPAC Name

2-ethenyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQUMYDUFBBKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345299
Record name 2-Methoxy-6-vinylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63444-51-9
Record name 2-Methoxy-6-vinylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-naphthaldehyde (432 mg, 2.35 mmol) is added to a solution of instantaneous ylide (Ph3P+Br−+NaNH2, 1.48 g, 2.4 mmol) in anhydrous THF (5 ml). After one hour of stirring at ambient temperature, it is diluted with ether, it is filtered on Celite, and it is chromatographed (hexane/AcOEt 5:1) to obtain 6-methoxy-2-vinyl-naphthalene (390 mg, 90%).
Quantity
432 mg
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reactant
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Ph3P Br− NaNH2
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Synthesis routes and methods II

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 12.8 kg of ACN, 12.45 kg of DEK and 12.4 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, 4.6 g of PdCl2, and 50.9 g of NMDP. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 6.27 kg of TEA. The agitator is set at 158 rpm and the reactor is pressured and vented with 50 psig nitrogen. The agitator is set to 416 rpm, the reactor is pressured to 100 psig with ethylene and heated with tempered water on the jacket. The reaction temperature ranges from 87° to 98° C., while the pressure varies from 394 to 458 psig. The total reaction time is 3.5 hours with a BMN conversion of 99.6% in two hours. The reactor is cooled, vented, and the reactor contents at 60° C. are transferred for workup, to a 30-gallon glass lined reactor equipped with a 6-inch column. The 20-gallon reactor is then charged with 12.5 kg of DEK, which is then heated to 60° C. and transferred to the 30-gallon reactor.
Name
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12.8 kg
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reactant
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12.4 kg
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reactant
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TEA
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6.27 kg
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Synthesis routes and methods III

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 19.45 kg of acetonitrile (ACN) and 12.45 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, and 4.8 g of PdCl2. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 5.3 kg of ACN and 5.64 kg of triethylamine (TEA). The agitator is set at 158 rpm and the reactor is pressured and vented three times with 80 psig nitrogen. The reactor is then purged for ten minutes with nitrogen. Next a mixture of 48.6 g of neomenthyldiphenylphosphine (NMDP) dissolved in 0.35 kg of TEA is charged to the reactor. The agitator is set to 412 rpm and the reactor is heated with steam on the jacket. The reaction temperature is initially in the range of 91°-109° C., while the pressure varies from 412°-519 psig. The reaction produces a heat kick, and after 30 minutes the temperature rises to 109° C. with 26° C. cooling water on the jacket. The total reaction time is 1.75 hours with a BMN conversion of 100%. The reactor is cooled, vented, and the reactor contents are transferred to a 30-gallon glass lined reactor for workup.
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19.45 kg
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reactant
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12.45 kg
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reactant
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5.3 kg
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reactant
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5.64 kg
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Synthesis routes and methods IV

Procedure details

Charged to a 1000-gallon reactor are the filtered THF-DEK-MVN solution produced in the above procedure containing 550 kg of MVN, 825 kg of DEK, and 825 kg of THF, followed by 0.3 kg of PdCl2, 0.64 kg of CuCl2, 3.1 kg of NMDP, and 200 kg of 10 wt % HCl. The reactor is then pressured to 100 psig with carbon monoxide and the reactor temperature is adjusted to 70° C. The reactor is then pressured to 360 psig with carbon monoxide and held at this pressure until the uptake of carbon monoxide is completed. The reactor is then cooled and the pressure is vented. The reaction typically takes 4-8 hours to go to completion with >95% MVN conversion and a yield of (±)-2-(6-methoxy-2-naphthyl)propionic acid of approximately 90%.
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THF-DEK-MVN
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CuCl2
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PdCl2
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825 kg
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Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a 5-gallon stainless steel electrically heated reactor is added 1,485 grams (6.26 mol) of 2-bromo-6-methoxynaphthalene (BMN) (produced as in Example 7 hereof, added as a dry powder through a 2" opening in the reactor head), 672 grams (6.64 mol) of triethylamine, 0.56 grams of PdCl2 (3.2 mmol) and 6.2 grams of NMDP (19 mmol). The reactor is purged three times with nitrogen (50 psig) and then three times with ethylene (50 psig). The reactor is charged with ethylene (about 300 psig) and then warmed at 95° C. Ethylene pressure in the reactor is raised to about 550 psig after reaching reaction temperature. When the reaction is completed, the reaction mixture is cooled to below 50° C. and the ethylene is vented. Diethyl ketone (3,835 g) is added to the reaction mixture. Aqueous sodium hydroxide (24.8 wt %) is then added to the reaction mixture to neutralize the triethylamine hydrobromide salt formed during the reaction. The aqueous phase is removed, as well as possible at this point, from the reactor. The reaction mixture is filtered using a medium porosity 3-liter sintered glass funnel and any further aqueous phase that separates is removed. The volatile organics (acetonitrile, diethyl ketone, triethylamine) are removed at reduced pressure (1 mm Hg, 45° C.) to give 6-methoxy-2-vinylnaphthalene as a yellow solid.
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stainless steel
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-6-vinylnaphthalene
2-Methoxy-6-vinylnaphthalene
2-Methoxy-6-vinylnaphthalene
2-Methoxy-6-vinylnaphthalene
2-Methoxy-6-vinylnaphthalene
2-Methoxy-6-vinylnaphthalene

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